Butofilolol - 64552-17-6

Butofilolol

Catalog Number: EVT-7958183
CAS Number: 64552-17-6
Molecular Formula: C17H26FNO3
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Butofilolol, also known as Cafide, is a beta-blocking agent. [] Its primary role in scientific research is investigating its effects on the cardiovascular system, particularly its influence on hemodynamics and its potential in managing hypertension. [, ] Research explores its impact on heart rate, blood pressure, and the renin-angiotensin system. [] Studies also analyze its influence on physiological responses, such as sweat secretion during physical exertion. []

Source and Classification

Butofilolol is synthesized through various chemical processes and is available in pharmaceutical formulations. The classification of Butofilolol falls under the category of beta-blockers or beta-adrenergic antagonists, which are widely utilized in clinical settings for managing cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of Butofilolol typically involves multi-step organic reactions, including alkylation and cyclization processes. The general synthetic route may include:

  1. Formation of the core structure: This often involves the reaction of a suitable amine with an appropriate alkyl halide.
  2. Cyclization: This step may involve forming a cyclic structure through intramolecular reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Butofilolol has a complex molecular structure characterized by its beta-phenethylamine backbone, which is essential for its pharmacological activity. The molecular formula is C16H22N2O3C_{16}H_{22}N_2O_3, and it features functional groups that facilitate its interaction with adrenergic receptors.

Data

  • Molecular Weight: Approximately 290.36 g/mol
  • Melting Point: Typically ranges around 120-125°C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide, but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Butofilolol undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Beta-receptor binding: The primary reaction involves binding to beta-adrenergic receptors, inhibiting their activation by catecholamines.
  2. Metabolism: In vivo, Butofilolol is metabolized primarily in the liver through oxidative pathways, leading to various metabolites that may also exhibit biological activity.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other substrates or inhibitors.

Mechanism of Action

Process

The mechanism of action for Butofilolol involves competitive inhibition at beta-adrenergic receptors:

Data

Clinical studies have shown that Butofilolol can significantly lower systolic and diastolic blood pressure in hypertensive patients over a sustained period.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH range: Generally neutral to slightly acidic.
  • Reactivity: Reacts with strong acids or bases; otherwise stable under standard laboratory conditions.
Applications

Scientific Uses

Butofilolol is primarily used in clinical settings for:

  1. Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  2. Heart Rate Control: Used for controlling tachycardia in various cardiac conditions.
  3. Anxiety Disorders: Sometimes prescribed off-label for performance anxiety due to its ability to mitigate physiological symptoms associated with anxiety.
Historical Development & Pharmacological Classification

Emergence in Beta-Blocker Therapeutics

Butofilolol emerged during a critical phase of beta-adrenergic antagonist development aimed at improving cardiovascular selectivity and pharmacodynamic profiles. As a second-generation beta-blocker, it was engineered to provide targeted β₁-adrenoceptor blockade while minimizing β₂-receptor interactions—a design strategy intended to reduce bronchoconstriction risks associated with non-selective first-generation agents like propranolol [6] [8]. Its chemical structure, featuring a tert-butylamino group linked to a fluorophenyl-butanone moiety, conferred unique receptor interaction kinetics. Unlike partial agonists (e.g., pindolol), butofilolol functioned as a competitive antagonist, suppressing catecholamine-driven activation of cardiac β₁-receptors without intrinsic sympathomimetic activity [8]. This positioned it therapeutically for essential hypertension management, where suppression of renin-angiotensin-aldosterone system (RAAS) activation and cardiac output reduction were primary mechanisms [6].

Chronology of Discovery & Patent Landscape

Butofilolol’s development (code: CM-6805) originated in the late 1970s, culminating in US Patent 4,252,825 filed in 1981 and assigned to C.M. Industries [9]. The patent detailed a novel synthesis pathway leveraging Fries rearrangement and epoxide amination:

  • Fries Rearrangement: 4-Fluorophenol reacted with butyryl chloride catalyzed by Lewis acids yielded 5'-fluoro-2'-hydroxybutyrophenone [9].
  • Epichlorohydrin Etherification: The phenolic hydroxyl group was alkylated using epichlorohydrin under basic conditions.
  • Amination: The resultant epoxide intermediate underwent ring-opening with tert-butylamine to form butofilolol [9].

Table 1: Key Patent and Synthesis Attributes of Butofilolol

AttributeDetail
Patent NumberUS 4,252,825
Filing Year1981
AssigneeC.M. Industries
Key Intermediate1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one
Final Amination Agenttert-Butylamine

Positionality Within Second-Generation Beta-Adrenergic Antagonists

Butofilolol belongs to the cardioselective subclass of second-generation beta-blockers, characterized by preferential β₁-receptor affinity. Pharmacological analyses reveal critical differentiators:

  • Receptor Selectivity Profile: Butofilolol exhibits >20-fold higher affinity for β₁- over β₂-adrenoceptors, comparable to bisoprolol but exceeding atenolol’s selectivity [6] [8]. This minimizes pulmonary and metabolic side effects—particularly critical in hypertensive patients with comorbid asthma or diabetes.
  • Hemodynamic Efficacy: Second-generation agents demonstrate systolic/diastolic blood pressure reductions of 8–10/4–6 mmHg in hypertensive cohorts [8]. Butofilolol’s efficacy aligns with this range, though direct clinical data remain limited. Notably, its fluorinated aryl group enhances membrane permeability, potentially accelerating onset in vivo [9].
  • Comparative Limitations: Unlike partial agonists (e.g., pindolol), butofilolol lacks intrinsic sympathomimetic activity (ISA), rendering it ineffective for bradycardic patients [8]. Its elimination half-life (~6–8 hrs) also necessitates twice-daily dosing, whereas longer-acting agents (e.g., nadolol) offer superior adherence.

Table 2: Pharmacological Comparison of Second-Generation Beta-Blockers

Agentβ₁:β₂ SelectivityISAPeak SBP Reduction (mmHg)Dosing Frequency
Butofilolol~20:1No~8–10*Twice daily
Atenolol~15:1No10–12Once daily
Metoprolol~20:1No10–15Twice daily
Celiprolol~10:1Yes8–10Once daily
Pindolol~3:1Yes6–8Twice daily

*Extrapolated from class efficacy data [8]; SBP = systolic blood pressure

Butofilolol’s legacy underscores a transitional era in beta-blocker design—prioritizing receptor specificity yet constrained by pharmacokinetic and commercial factors that limited its clinical adoption [6] [8] [9].

Properties

CAS Number

64552-17-6

Product Name

Butofilolol

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one

Molecular Formula

C17H26FNO3

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3

InChI Key

NMBNQRJDEPOXCP-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.